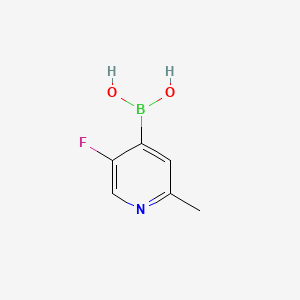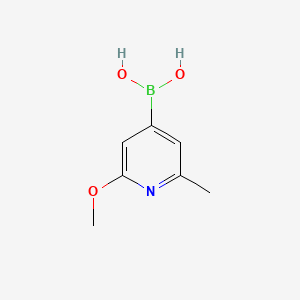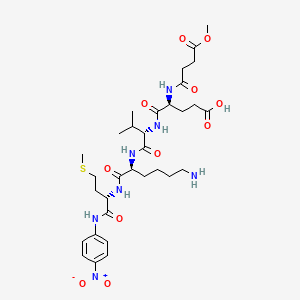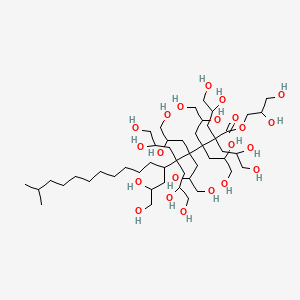
Polyglyceryl-10 isostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polyglyceryl-10 Isostearate is an ester of isostearic acid and Polyglyceirn-10 . It is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . It is commonly used in cosmetics as a skin-conditioning agent and/or surfactant .
Synthesis Analysis
Polyglyceryl-10 Isostearate is synthesized by the esterification reaction between polyglycerin-10 and isostearic acid . In a similar process, polyglyceryl-10 caprylates were synthesized by the esterification reaction between polyglycerin-10 and caprylic acid .Molecular Structure Analysis
The molecular formula of Polyglyceryl-10 Isostearate is C48H96O22 . The number behind “polyglyceryl-” refers to the average number of glycerin units . Isostearates are salts or esters of the isostearic acid (isooctadecanoic acid) .Physical And Chemical Properties Analysis
Polyglyceryl-10 Isostearate is a liquid . Its solubility is slightly soluble in water to soluble in water . The solubility is related to the polymerization degree of glycerol and the esterification degree . It is stable under normal conditions, but under strong acid or strong alkali conditions, it can be easily hydrolyzed .Wissenschaftliche Forschungsanwendungen
Allergic Reactions : A study involving an 80-year-old woman who developed allergic contact dermatitis identified polyglyceryl-10 isostearate as one of the substances that did not cause a reaction, suggesting its potential as a safer ingredient in cosmetics (Washizaki et al., 2008).
Liposome Coating : Polyglyceryl fatty acid esters, like polyglyceryl-10 monostearate, are investigated as alternatives to PEGylated lipids for liposome coating. They offer considerable serum stability and compatibility, suggesting their potential in drug delivery systems (Chen & Zhang, 2022).
Pharmaceutical Microemulsions : The impact of cosurfactants and oils on the formation of pharmaceutical microemulsions using nonionic surfactants, including polyglyceryl-10 isostearate, has been studied. This research aids in understanding the role of such compounds in drug delivery systems (Djekic & Primorac, 2008).
Cosmetic Industry : A study on the production of W/O/W (water-in-oil-in-water) type emulsions using polyglyceryl-10 stearate, which is structurally similar to polyglyceryl-10 isostearate, highlights its application in cosmetics, focusing on stabilizing active ingredients and enhancing the stability of multiple emulsions (유정민 et al., 2014).
Antioxidant Activity in Biodiesel : Research on the effect of surfactants on the dispersion and antioxidant activity of tert-butylhydroquinone in biodiesel includes the study of polyglyceryl-4-isostearate. It shows potential as a surfactant to enhance solubility and antioxidant activity in biodiesel (Sutanto et al., 2018).
Skin Penetration Enhancer : Glyceryl monocaprylate/caprate, related to polyglyceryl esters, was identified as a moderate skin penetration enhancer in a study, indicating the potential application of similar compounds like polyglyceryl-10 isostearate in transdermal drug delivery systems (Cornwell et al., 1998).
Stability in Cosmetic Products : The study on quantitative determination of isostearic acid isomers in skin creams, which involve esters with polyglycerols, underscores the importance of compounds like polyglyceryl-10 isostearate in the formulation and stability of cosmetic products (Vetter & Wegner, 2009).
Drug Delivery System : Multiple lipid particles, including coenzyme Q10 and tea polyphenols, use polyglyceryl-10 laurate for stabilization. These findings suggest the utility of related compounds, such as polyglyceryl-10 isostearate, in creating effective drug delivery systems (Zhao et al., 2015).
Biomedical Applications : Dendritic polyglycerols, closely related to polyglyceryl-10 isostearate, are noted for their biocompatible and bioactive properties. Their use in nanomedicine and drug delivery, as well as in regenerative medicine, highlights the potential applications of similar compounds (Calderón et al., 2010).
Cosmetic Ingredients : Polyglyceryl-10 caprylates, similar to polyglyceryl-10 isostearate, have been studied for their potential as cosmetic ingredients. This research indicates the broader applications of polyglyceryl esters in the cosmetic industry (Zhang et al., 2020).
Recombined Dairy Cream : The study on polyglyceryl esters, including polyglyceryl-10 monstearate, in recombined dairy cream highlights their impact on the physical properties and whippability of food products, suggesting similar uses for polyglyceryl-10 isostearate (Yan et al., 2022).
Lipid-Based Drug Delivery Systems : Evaluation of carvedilol compatibility with lipid excipients, including polyglyceryl-6-isostearate, informs the development of lipid-based drug delivery systems. This research contributes to understanding the interactions and potential applications of polyglyceryl esters in pharmaceutical formulations (Silva et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)-16-methylheptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H96O22/c1-32(2)10-8-6-4-3-5-7-9-11-33(12-34(59)21-49)45(13-35(60)22-50,14-36(61)23-51)47(17-39(64)26-54,18-40(65)27-55)48(19-41(66)28-56,20-42(67)29-57)46(15-37(62)24-52,16-38(63)25-53)44(69)70-31-43(68)30-58/h32-43,49-68H,3-31H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQRMPUGFJLOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H96O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1025.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90469788 | |
CAS RN |
133738-23-5 |
Source


|
| Record name | Polyglyceryl-10 isostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133738235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

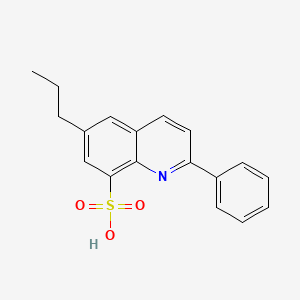

![Acetic acid, sodium salt, [3H]](/img/structure/B590793.png)
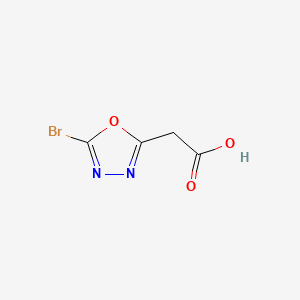
![Propanamide, N-methyl-2-[[[(1-oxopropyl)amino]methyl]amino]-](/img/no-structure.png)
